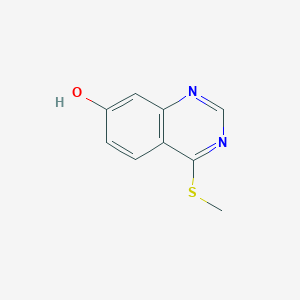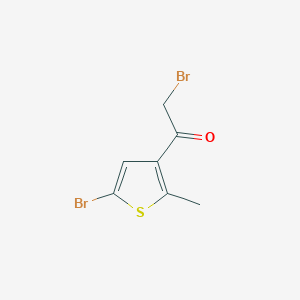
methyl 4-amino-2-chloro-3-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
methyl 4-amino-2-chloro-3-methylbenzoate is an organic compound with the molecular formula C9H10ClNO2. This compound is a derivative of benzoic acid and features an amino group, a chloro group, and a methyl group attached to the benzene ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-2-chloro-3-methylbenzoate typically involves the following steps:
Starting Material: The synthesis begins with 4-Amino-3-methylbenzoic acid.
Chlorination: The amino group is protected, and the compound is chlorinated using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group at the 2-position.
Esterification: The resulting 4-Amino-2-chloro-3-methylbenzoic acid is then esterified using methanol (CH3OH) in the presence of an acid catalyst like sulfuric acid (H2SO4) to form the methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.
化学反応の分析
Types of Reactions
methyl 4-amino-2-chloro-3-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of 4-Amino-2-chloro-3-methylbenzoic acid.
科学的研究の応用
methyl 4-amino-2-chloro-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of methyl 4-amino-2-chloro-3-methylbenzoate depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and addition reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
4-Amino-3-methylbenzoic acid: Lacks the chloro group and ester functionality.
4-Chloro-2-methylbenzoic acid: Lacks the amino group and ester functionality.
Methyl 4-aminobenzoate: Lacks the chloro and methyl groups.
Uniqueness
methyl 4-amino-2-chloro-3-methylbenzoate is unique due to the presence of all three functional groups (amino, chloro, and methyl) on the benzene ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C9H10ClNO2 |
|---|---|
分子量 |
199.63 g/mol |
IUPAC名 |
methyl 4-amino-2-chloro-3-methylbenzoate |
InChI |
InChI=1S/C9H10ClNO2/c1-5-7(11)4-3-6(8(5)10)9(12)13-2/h3-4H,11H2,1-2H3 |
InChIキー |
YKYZGKLTCYRIBR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1Cl)C(=O)OC)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![benzyl N-[4-(1-methyl-3-oxopiperidin-4-yl)-2-propan-2-yloxyphenyl]carbamate](/img/structure/B8485667.png)
![2-(1-pyrrolidinyl)-N-[2-(1-pyrrolidinyl)ethyl]ethanamine](/img/structure/B8485671.png)
![N-[2-Iodo-4-nitro-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B8485678.png)
